molecular formula C4H4ClNO2S2 B1586055 5-Chlorothiophene-2-sulfonamide CAS No. 53595-66-7

5-Chlorothiophene-2-sulfonamide

Cat. No. B1586055
CAS RN: 53595-66-7
M. Wt: 197.7 g/mol
InChI Key: RKLQLYBJAZBSEU-UHFFFAOYSA-N
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Description

5-Chlorothiophene-2-sulfonamide is an aromatic sulfonamide and a member of thiophenes . It undergoes Rh-catalyzed aerobic N-alkylation with benzyl alcohol to yield the corresponding N-alkylated sulfonamide .


Synthesis Analysis

The compound undergoes Rh-catalyzed aerobic N-alkylation with benzyl alcohol to yield the corresponding N-alkylated sulfonamide . It may also be used in the synthesis of non-benzofused bicyclo[4.2.1]nonanes .


Molecular Structure Analysis

The molecular structure of 5-Chlorothiophene-2-sulfonamide is represented by the empirical formula C4H4ClNO2S2 . The molecular weight is 197.66 .


Chemical Reactions Analysis

5-Chlorothiophene-2-sulfonamide undergoes Rh-catalyzed aerobic N-alkylation with benzyl alcohol to yield the corresponding N-alkylated sulfonamide .


Physical And Chemical Properties Analysis

5-Chlorothiophene-2-sulfonamide is a white crystalline solid . It has a melting point range of 113-117 °C . The compound is soluble in some organic solvents, such as dimethyl sulfoxide (DMSO) and chloroform, but not easily soluble in water .

Scientific Research Applications

Application 1: Rh-Catalyzed Aerobic N-Alkylation

  • Summary of Application: 5-Chlorothiophene-2-sulfonamide is used in Rhodium (Rh)-catalyzed aerobic N-alkylation reactions . In this process, it reacts with benzyl alcohol to yield the corresponding N-alkylated sulfonamide .
  • Results or Outcomes: The outcome of this reaction is the formation of N-alkylated sulfonamide . The exact yield and other quantitative data are not provided in the sources.

Application 2: Synthesis of Non-Benzofused Bicyclo[4.2.1]Nonanes

  • Summary of Application: 5-Chlorothiophene-2-sulfonamide can be used in the synthesis of non-benzofused bicyclo[4.2.1]nonanes .
  • Results or Outcomes: The outcome of this reaction is the formation of non-benzofused bicyclo[4.2.1]nonanes . The exact yield and other quantitative data are not provided in the sources.

Safety And Hazards

5-Chlorothiophene-2-sulfonamide is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for 5-Chlorothiophene-2-sulfonamide were not found, it’s worth noting that the compound may be used in the synthesis of non-benzofused bicyclo[4.2.1]nonanes , indicating potential applications in organic synthesis and medicinal chemistry.

Relevant Papers The relevant papers retrieved provide additional information on the synthesis, properties, and potential applications of 5-Chlorothiophene-2-sulfonamide .

properties

IUPAC Name

5-chlorothiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClNO2S2/c5-3-1-2-4(9-3)10(6,7)8/h1-2H,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKLQLYBJAZBSEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Cl)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClNO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10201809
Record name 2-Thiophenesulfonamide, 5-chloro-
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Molecular Weight

197.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chlorothiophene-2-sulfonamide

CAS RN

53595-66-7
Record name 5-Chloro-2-thiophenesulfonamide
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Record name 5-Chlorothiophene-2-sulfonamide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Thiophenesulfonamide, 5-chloro-
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Record name 5-chlorothiophene-2-sulfonamide
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Record name 2-Thiophenesulfonamide, 5-chloro
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-CHLOROTHIOPHENE-2-SULFONAMIDE
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XTH0OV5X5X
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Synthesis routes and methods I

Procedure details

5.2.4 5-chlorothiophene-2-sulfonamide was prepared according to the procedure for thiophene-2-sulfonamide YG1-030 except using 4-biphenylsulfonyl chloride, which afforded the title compound 932.5 mg (94.4%) as a white solid, m.p.: 110-112° C.
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Synthesis routes and methods II

Procedure details

5-chlorothiophene-2-sulfonamide was prepared according to the procedure for thiophene-2-sulfonamide YG1-030 except using 4-biphenylsulfonyl chloride, which afforded the title compound 932.5 mg (94.4%) as a white solid, m.p.: 110-112° C.
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Yield
94.4%

Synthesis routes and methods III

Procedure details

To a suspension of (6R/S,9R/S,11S/R)-11-{[(5-chlorothien-2-yl)sulfonyl]amino}-7,8,9,10-tetrahydro-6,9-methanobenzo[α][8]annulene-6(5H)-carboxylic acid (example 3, Step (1)) (100 mg) in benzene (3 ml) were added oxalyl chloride (74 μl) and DMF (1 drop) at room temperature and the mixture stirred for 2 hrs. After concentration in vacuo, the residue was redissolved in benzene (3 ml) and added dropwise to a refluxing suspension of N-hydroxypyridin-2-thione sodium salt (43 mg) in CBrCl3 (4 ml) whilst irradiating with a 250 W lamp for 1 hr. Concentration and purification using HPLC gave N-[(6R/S,9R/S,11S/R)-6-bromo-5,6,7,8,9,10-hexahydro-6,9-methanobenzo[α][8]annulen-11-yl]-5-chlorothiophene-2-sulfonamide as a white solid (54 mg, 50%).
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Name
11-{[(5-chlorothien-2-yl)sulfonyl]amino}-7,8,9,10-tetrahydro-6,9-methanobenzo[α][8]annulene-6(5H)-carboxylic acid
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100 mg
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3 mL
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74 μL
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Synthesis routes and methods IV

Procedure details

5-Chloro-2-thiophenesulfonyl chloride (4 g, 18.4 mmole) was added to ammonium hydroxide (100 ml of conc. aqueous solution). This mixture was stirred at room temperature and concentrated under vacuum. The precipitate was filtered and washed with hexanes and water to produce 1.94 g of solid.
Quantity
4 g
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100 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Chlorothiophene-2-sulfonamide
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5-Chlorothiophene-2-sulfonamide
Reactant of Route 3
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Reactant of Route 4
5-Chlorothiophene-2-sulfonamide
Reactant of Route 5
5-Chlorothiophene-2-sulfonamide
Reactant of Route 6
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Citations

For This Compound
66
Citations
Z Köksal - Drug and Chemical Toxicology, 2021 - Taylor & Francis
Lactoperoxidase (LPO, EC1.11.1.7) is a natural antibacterial agent which is secreted from salivary, mammary, and other mucosal glands. It is one of the crucial enzymes in biological …
Number of citations: 4 www.tandfonline.com
IB Rozentsveig, YA Aizina, KA Chernyshev… - Russian Journal of …, 2007 - Springer
… As a result of the above chemical transformations, 2,5-dichlorothiophene afforded a mixture of 5-chlorothiophene-2-sulfonamide and 4,5-dichlorothiophene-3-sulfonamide in a roughly …
Number of citations: 4 link.springer.com
Y Demir, Z Köksal - Pharmacological reports, 2019 - Springer
Background Paraoxonase 1 (PON1) is an antiatherogenic and organophosphate hydrolyzer enzyme. It has important roles including protecting low density lipoprotein (LDL) against …
Number of citations: 57 link.springer.com
Z Alım, Z Köksal, M Karaman - Pharmacological Reports, 2020 - Springer
Background Thiophene(s) are an important group in therapeutic applications, and sulfonamides are the most important class of carbonic anhydrase (CA) inhibitors. In this study, …
Number of citations: 15 link.springer.com
Y Demir, Z Köksal - Archives of physiology and biochemistry, 2022 - Taylor & Francis
… It was found that studied all compounds displayed non-competitive inhibition type except for 5-chlorothiophene-2-sulfonamide (1). It showed competitive inhibition. Among these …
Number of citations: 19 www.tandfonline.com
AH Miah - 2015 - stax.strath.ac.uk
… A SAR study around the phenylpyrazole core provided pyridine analogue 115 (N-(3(1H-pyrazol-1-yl)pyridin-2-yl)-5-chlorothiophene-2-sulfonamide) with very good potency, high LE (…
Number of citations: 0 stax.strath.ac.uk
N Kindon, G Andrews, A Baxter… - ACS Medicinal …, 2017 - ACS Publications
… N-(5-Bromo-3-methoxypyrazin-2-yl)-5-chlorothiophene-2-sulfonamide 1 was identified as a hit in a CCR4 receptor antagonist high-throughput screen (HTS) of a subset of the …
Number of citations: 18 pubs.acs.org
SR Borhade, U Rosenström, J Sävmarker… - …, 2014 - Wiley Online Library
… an enzyme inhibition assay with IRAP from Chinese Hamster Ovary (CHO) cells provided an arylsulfonamide (N-(3-(1H-tetrazol-5-yl)phenyl)-4-bromo-5-chlorothiophene-2-sulfonamide)…
L Xia, Y Zhang, J Zhang, S Lin, K Zhang, H Tian… - Molecules, 2020 - mdpi.com
… (SAR) study showed that sulfonamide functionality was important for PI3Kα inhibitory activity, and 2-chloro-4-florophenyl sulfonamide (19b), or 5-chlorothiophene-2-sulfonamide (19c) …
Number of citations: 7 www.mdpi.com
PA Procopiou, JW Barrett, NP Barton… - Journal of Medicinal …, 2013 - ACS Publications
… The most potent N3-substituent was 5-chlorothiophene-2-sulfonamide. N1 meta-substituted benzyl groups possessing an α-amino-3-[(methylamino)acyl]– group were the most potent …
Number of citations: 38 pubs.acs.org

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